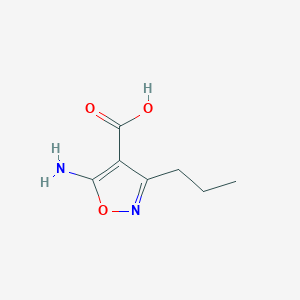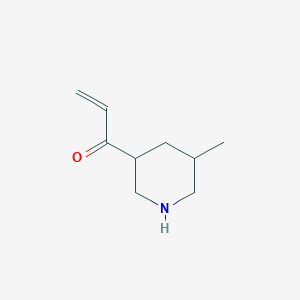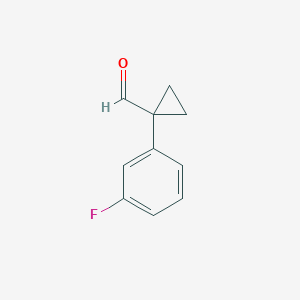
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO. It features a cyclopropane ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable fluorophenyl precursor. One common method is the reaction of 3-fluorophenyl diazomethane with an aldehyde under acidic conditions to form the cyclopropane ring. The reaction conditions often require a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Fluorophenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved would depend on the nature of the interaction and the biological context.
類似化合物との比較
- 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde
- 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde
- 1-(3-Chlorophenyl)cyclopropane-1-carbaldehyde
Comparison: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is unique due to the position of the fluorine atom on the phenyl ring. This position can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, such as 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde, the 3-fluoro derivative may exhibit different chemical and biological properties due to steric and electronic effects.
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
1-(3-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
InChIキー |
PAIBDHQIFBXZMG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


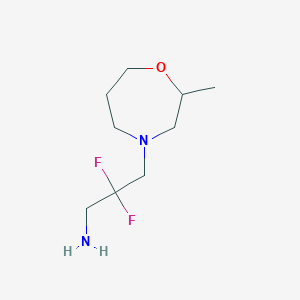



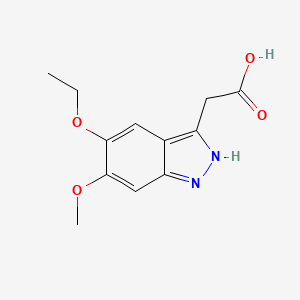
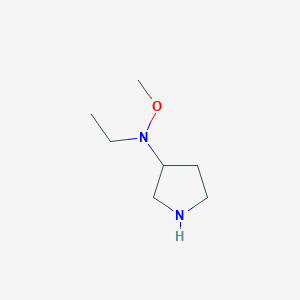
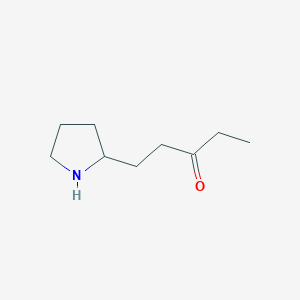
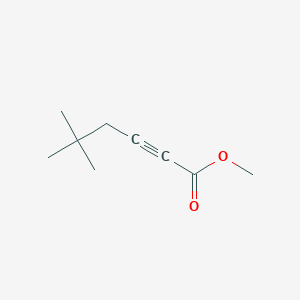
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
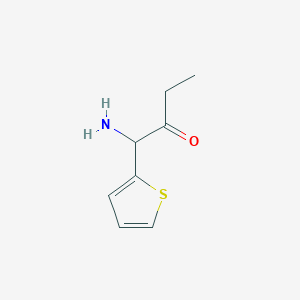
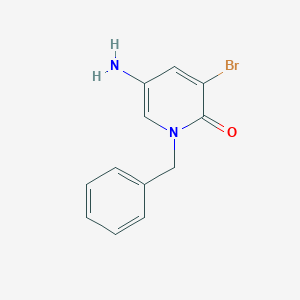
amine](/img/structure/B13173482.png)
